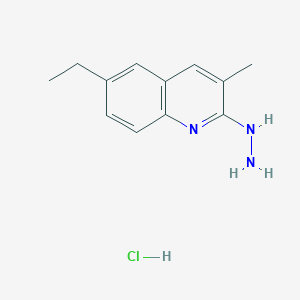
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H15N3•HCl and a molecular weight of 237.73 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a quinoline ring substituted with hydrazino, ethyl, and methyl groups.
準備方法
The synthesis of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 6-ethyl-3-methylquinoline with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the ethyl and methyl substitutions, making it less hydrophobic.
6-Ethyl-3-methylquinoline: Lacks the hydrazino group, reducing its reactivity.
2-Methylquinoline: Lacks both the hydrazino and ethyl groups, making it structurally simpler. The unique combination of hydrazino, ethyl, and methyl groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific research applications.
特性
CAS番号 |
1171703-92-6 |
|---|---|
分子式 |
C12H16ClN3 |
分子量 |
237.73 g/mol |
IUPAC名 |
(6-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(14-11)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChIキー |
PUHAMCMTAZIDTN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



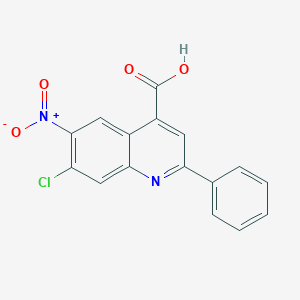

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
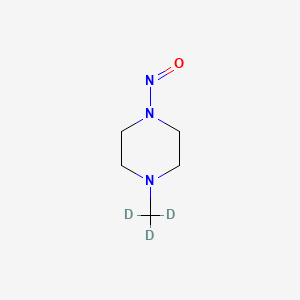
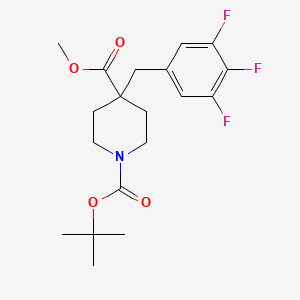
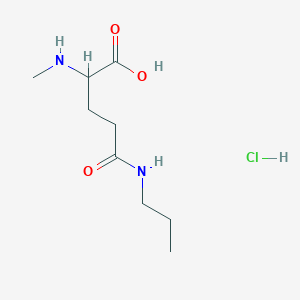
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
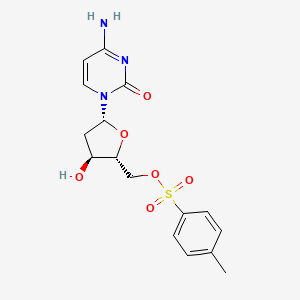


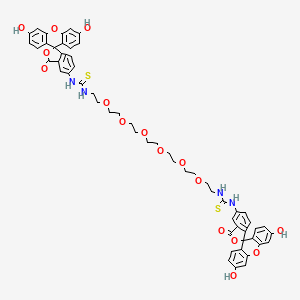
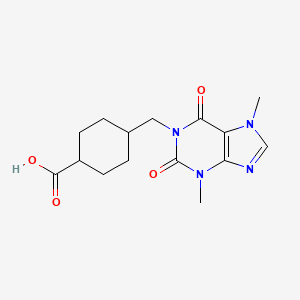
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
